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Compound of Interest

Compound Name:
Cyclopropane, 1-ethynyl-1-(1-

propynyl-

Cat. No.: B011061 Get Quote

Despite a comprehensive search of available scientific literature and chemical databases,

detailed experimental spectroscopic data for 1-ethynyl-1-(1-propynyl)cyclopropane remains

elusive. This indicates that the compound may be novel or not yet thoroughly characterized in

published research. Consequently, this guide will leverage established principles of

spectroscopy and data from analogous structures to predict the expected spectroscopic

characteristics of this molecule. This theoretical framework provides a valuable reference for

researchers who may synthesize or encounter this compound in the future.

Predicted Spectroscopic Data
The following tables outline the anticipated spectroscopic data for 1-ethynyl-1-(1-

propynyl)cyclopropane based on the known spectral properties of its constituent functional

groups: the cyclopropane ring, the ethynyl group (C≡C-H), and the propynyl group (C≡C-CH₃).

Predicted ¹H NMR Data
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Proton
Expected Chemical

Shift (ppm)
Expected Multiplicity Notes

Cyclopropane CH₂ 0.5 - 1.5 Multiplet

The diastereotopic

methylene protons of

the cyclopropane ring

are expected to show

complex splitting

patterns due to

geminal and vicinal

coupling.

Ethynyl H 2.0 - 3.0 Singlet

The acetylenic proton

of the ethynyl group

typically appears as a

sharp singlet.

Propynyl CH₃ 1.8 - 2.2 Singlet

The methyl protons of

the propynyl group are

expected to appear as

a singlet, as there are

no adjacent protons to

couple with.

Predicted ¹³C NMR Data
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Carbon
Expected Chemical Shift

(ppm)
Notes

Cyclopropane C (quaternary) 15 - 25

The spiro carbon of the

cyclopropane ring, bonded to

the two alkynyl groups.

Cyclopropane CH₂ 5 - 15
The methylene carbons of the

cyclopropane ring.

Ethynyl C≡C-H 65 - 90

The two sp-hybridized carbons

of the ethynyl group will have

distinct chemical shifts.

Propynyl C≡C-CH₃ 60 - 90

The two sp-hybridized carbons

of the propynyl group will have

distinct chemical shifts.

Propynyl CH₃ 3 - 8
The methyl carbon of the

propynyl group.

Predicted Infrared (IR) Spectroscopy Data
Functional Group

Expected Absorption Range

(cm⁻¹)
Vibration Mode

C-H (cyclopropane) 3000 - 3100 Stretching

C-H (ethynyl) ~3300 Stretching

C≡C (alkyne) 2100 - 2260 Stretching

C-H (methyl) 2850 - 3000 Stretching

Predicted Mass Spectrometry Data
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m/z Value Possible Fragment Notes

[M]+• C₉H₈+• Molecular ion peak.

[M-CH₃]+ C₈H₅+
Loss of a methyl group from

the propynyl moiety.

[M-C₂H]+ C₇H₇+ Loss of the ethynyl group.

Experimental Protocols
While specific experimental protocols for 1-ethynyl-1-(1-propynyl)cyclopropane are not

available, the following are generalized methodologies for the spectroscopic analysis of novel

organic compounds, which would be applicable.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a standard 5 mm NMR tube.

¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or higher field

spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2

seconds, and 16-32 scans.

¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument. Due to

the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a

longer relaxation delay (2-5 seconds) are typically required. Proton decoupling is used to

simplify the spectrum to singlets for each unique carbon.

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier

transform, phasing, and baseline correction. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For a liquid sample, a thin film can be prepared by placing a drop of the

compound between two KBr or NaCl plates. For a solid sample, a KBr pellet can be
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prepared by grinding a small amount of the compound with dry KBr powder and pressing it

into a transparent disk.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically over a range of 4000-400 cm⁻¹. A background spectrum of the empty

sample holder (or pure KBr pellet) should be recorded and subtracted from the sample

spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer

via a suitable ionization method. Electron Ionization (EI) is a common technique for volatile,

thermally stable compounds. Electrospray Ionization (ESI) or Matrix-Assisted Laser

Desorption/Ionization (MALDI) may be used for less volatile or more fragile molecules.

Data Acquisition: Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and

elemental composition of the molecular ion and key fragments.

Experimental Workflow
The logical flow for the characterization of a novel compound like 1-ethynyl-1-(1-

propynyl)cyclopropane is depicted in the following diagram.
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Figure 1. Workflow for the synthesis and spectroscopic characterization of a novel compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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